
4-Phenylpiperidine
Overview
Description
4-Phenylpiperidine is a chemical compound characterized by a benzene ring bound to a piperidine ring. It serves as the base structure for a variety of opioids, including pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate . The molecular formula of this compound is C11H15N, and it has a molar mass of 161.248 g/mol .
Scientific Research Applications
4-Phenylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its interactions with biological systems and its potential as a pharmacological agent.
Medicine: this compound derivatives are used in the development of analgesics and other therapeutic agents.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-Phenylpiperidine and its derivatives involves interaction with opioid receptors in the central nervous system. These interactions lead to the inhibition of ascending pain pathways, altering pain perception, and resulting in central nervous system depression . Additionally, some derivatives exhibit local anesthetic properties by interacting with sodium channels .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidine can be achieved through various methods. One common approach involves the reaction of phenylmagnesium bromide with piperidone, followed by reduction . Another method includes the alkylation of piperidine with benzyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and bases are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines and phenyl derivatives .
Comparison with Similar Compounds
4-Phenylpiperidine is unique due to its structural features and pharmacological properties. Similar compounds include:
Pethidine (Meperidine): An opioid analgesic with similar structural features.
Ketobemidone: Another opioid analgesic derived from this compound.
Alvimopan: Used to treat postoperative ileus.
Loperamide: An anti-diarrheal agent.
Diphenoxylate: Used to treat diarrhea.
These compounds share the phenylpiperidine core structure but differ in their specific functional groups and pharmacological effects.
properties
IUPAC Name |
4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBULQCHEUWJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227890 | |
| Record name | 4-Phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
771-99-3 | |
| Record name | 4-Phenylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 771-99-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENYLPIPERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V8IM567WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 4-phenylpiperidine is an organic compound consisting of a piperidine ring substituted with a phenyl group at the 4-position. It serves as a crucial structural motif in various pharmaceuticals and bioactive molecules, including analgesics and antidepressants.
A: this compound derivatives predominantly interact with opioid receptors, particularly the μ-opioid receptor. This interaction primarily occurs through binding in a cleft-like subsite, with the piperidine ring playing a key role in positioning the molecule. [] The specific binding interactions and their downstream effects depend heavily on the substituents present on the phenyl and piperidine rings.
A: Stereochemistry is crucial for this compound's activity. Studies demonstrate that opioid receptors can differentiate between the enantiotopic edges of the piperidine ring, highlighting the importance of the "Ogston effect." For example, the (-)-(2S,4R)-enantiomer of beta-1,2-dimethyl-4-phenyl-4-(propionyloxy)piperidine exhibits significantly higher analgesic potency compared to its enantiomer. []
A: Modifications to the para-position of the phenyl ring in this compound derivatives significantly influence their affinity for MAO-A and MAO-B. Para-substituents with low dipole moments enhance MAO-A affinity, whereas high dipole moment groups lead to weak or no affinity. Conversely, MAO-B affinity is influenced by the size and polarity of the para-substituent, with large hydrophobic groups increasing affinity. []
A:
- Analgesic activity: Replacing the N-methyl group in pethidine (a this compound derivative) with a tertiary amino alkyl group yields compounds with varying analgesic potencies. []
- α1a adrenoceptor antagonism: Introducing substituted phenylpiperazine side chains into dihydropyrimidinone-linked this compound derivatives generates compounds like (+)-38, exhibiting desirable α1a adrenoceptor antagonism and minimized μ-opioid agonist activity. [, ]
- 5-HT modulating activity: Enantiomers of substituted 3-phenoxymethyl-4-phenylpiperidines, including the antidepressant paroxetine, demonstrate potent inhibition of serotonin reuptake, highlighting the impact of stereochemistry on 5HT modulation. []
A: Computational tools like Comparative Molecular Field Analysis (CoMFA) help develop 3D-QSAR models to predict the biological activities of this compound derivatives as μ-opioid agonists. These models provide insights into the steric and electrostatic interactions contributing to agonist activity and facilitate the understanding of ligand-receptor interactions. []
A: While specific data on the environmental impact of this compound is limited within the provided research, the development of synthetic routes that minimize volatile intermediates, like those utilizing fluorous tags and organogermanium linkers, presents opportunities to reduce environmental impact during the production of this compound derivatives. [, ]
ANone: Future research will likely focus on:
- Developing compounds with improved selectivity profiles: This includes minimizing off-target effects like μ-opioid agonism in α1a adrenoceptor antagonists. [, ]
- Exploring novel therapeutic applications: The discovery of this compound derivatives acting as 5-HT2C receptor positive allosteric modulators opens avenues for treating conditions like obesity and substance use disorders. []
- Optimizing drug delivery and targeting: This involves creating compounds with enhanced drug-like properties, such as improved pharmacokinetics and reduced off-target interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





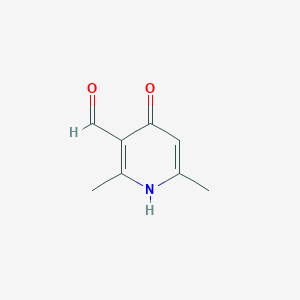
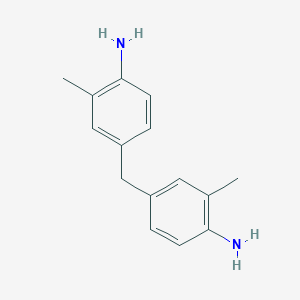
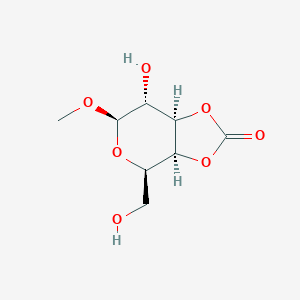
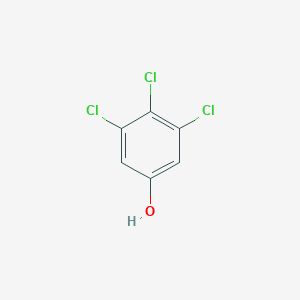
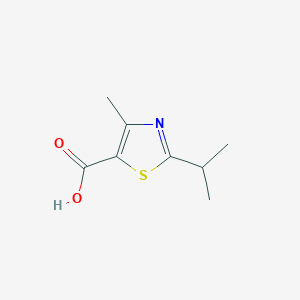
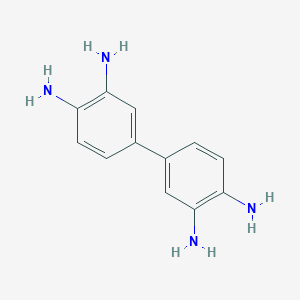


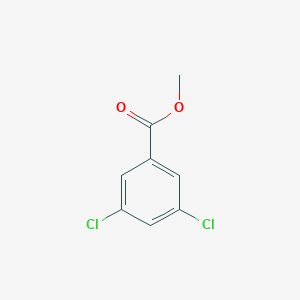

![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)